molecular formula C9H13NO2 B1195343 5-(2-Aminoethyl)-2-methoxyphenol CAS No. 3213-30-7

5-(2-Aminoethyl)-2-methoxyphenol

Cat. No. B1195343
CAS RN: 3213-30-7
M. Wt: 167.2 g/mol
InChI Key: WJXQFVMTIGJBFX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis and Characterization of Amine-Modified Spherical Nanocellulose Aerogels

  • Development of Amino Acids Functionalized SBA-15 for the Improvement of Protein Adsorption

  • Lipid Polymer Hybrid Nanomaterials for mRNA Delivery

  • Dinuclear Copper(II) Complexes with Schiff Bases Derived from 2-Hydroxy-5-Methylisophthalaldehyde and Histamine or 2- (2-Aminoethyl)pyridine

  • N-(2-Aminoethyl)ethanolamine (AEEA)

  • Characterization of Anionic and Cationic Functionalized Bacterial Cellulose Nanofibres for Controlled Release Applications

  • Cationic and Reactive Primary Amine-Stabilised Nanoparticles

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “5-(2-Aminoethyl)-2-methoxyphenol”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. Alternatively, online databases like PubMed for biological information, SciFinder for chemical information, or the Protein Data Bank for structural data can also be useful. Please remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

5-(2-aminoethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXQFVMTIGJBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

645-33-0 (hydrochloride)
Record name 3-Hydroxy-4-methoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307
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DSSTOX Substance ID

DTXSID90954003
Record name 5-(2-Aminoethyl)-2-methoxyphenol
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxytyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-(2-Aminoethyl)-2-methoxyphenol

CAS RN

3213-30-7, 645-33-0
Record name 4-O-Methyldopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3213-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxy-4-methoxyphenethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Aminoethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)guaiacol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399
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Record name 5-(2-aminoethyl)-2-methoxyphenol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-O-METHYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62MI76A89G
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Record name 4-Methoxytyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Kazlauskas, JF Marwood… - Australian Journal of …, 1980 - CSIRO Publishing
Three amides derived from tyramine, 4-(2-aminoethyl)-2-methoxyphenol and 5-(2-aminoethyl)-2-methoxyphenol and a novel lipid acid, (Z)-3- methyldodec-2-enoic acid, were isolated …
Number of citations: 34 www.publish.csiro.au
C CUEVAS, A FRANCESCH - Drug Discovery from Natural …, 2012 - books.google.com
For thousands of years natural products obtained from terrestrial sources have played a very important role in health care and prevention of diseases. However, it was not until the …
Number of citations: 0 books.google.com
D Leone‐Stumpf, T Lindel - European Journal of Organic …, 2003 - Wiley Online Library
Free‐amino forms of 4‐O‐methyldopamine and 4‐O‐methyltyramine react as nucleophiles in a chemoselective manner with [RuCp] + ‐complexed p‐substituted chloroarenes. As a …
B Gagestein, AF Stevens, D Fazio, BI Florea… - ACS Chemical …, 2022 - ACS Publications
Anandamide or N-arachidonoylethanolamine (AEA) is a signaling lipid that modulates neurotransmitter release via activation of the type 1 cannabinoid receptor (CB 1 R) in the brain. …
Number of citations: 4 pubs.acs.org
C Cuevas, A Francesch - Natural product reports, 2009 - pubs.rsc.org
Covering: up to 2008 Ecteinascidins are marine natural products consisting of two or three linked tetrahydroisoquinoline subunits and an active carbinolamine functional group. Their …
Number of citations: 397 pubs.rsc.org
P Peng, Z Zheng, J Yu, X Gao, J Yang… - … Process Research & …, 2022 - ACS Publications
In this paper, a practical process to synthesize the key intermediate R-tetrahydropapaverine of cisatracurium besylate was proposed. First, tetrahydropapaverine hydrochloride (1.HCl) …
Number of citations: 2 pubs.acs.org
MJ Palframan - 2010 - etheses.whiterose.ac.uk
The work presented in this thesis has focused on the development of novel and concise syntheses of Alangium and Mitragyna alkaloids, and especial approaches towards (±)-…
Number of citations: 3 etheses.whiterose.ac.uk
E Nam, JS Derrick, S Lee, J Kang, J Han… - ACS chemical …, 2018 - ACS Publications
A catecholamine neurotransmitter, dopamine (DA), is suggested to be linked to the pathology of dementia; however, the involvement of DA and its structural analogues in the …
Number of citations: 75 pubs.acs.org
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
V Lakshmi, R Kumar - Natural Product Research, 2009 - Taylor & Francis
This review covers about 40 species of the genus Sinularia, in which many compounds with novel chemical structures have been isolated, characterised and bioassayed for various …
Number of citations: 97 www.tandfonline.com

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